molecular formula C14H12ClN3O2 B5843865 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE

Cat. No.: B5843865
M. Wt: 289.71 g/mol
InChI Key: QJBCERXNUFUXNW-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a chlorinated benzoate group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE typically involves the condensation of 2-chloro-4-methylbenzoic acid with 4-aminopyridine under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the pyridine ring and the amino group can contribute to bioactivity, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of advanced materials .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-CHLORO-4-METHYLBENZOATE lies in its combination of a chlorinated benzoate group and a pyridine ring. This structural arrangement provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-9-2-3-11(12(15)8-9)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBCERXNUFUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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